molecular formula C9H10FN B14670729 N-(4-Fluorophenyl)propan-2-imine CAS No. 51678-96-7

N-(4-Fluorophenyl)propan-2-imine

Cat. No.: B14670729
CAS No.: 51678-96-7
M. Wt: 151.18 g/mol
InChI Key: LBMUQXVGROIZCJ-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)propan-2-imine is a fluorinated Schiff base of interest in organic synthesis and medicinal chemistry research. This compound features a reactive imine group (C=N) adjacent to a 4-fluorophenyl ring, a structure known to be a versatile intermediate for constructing nitrogen-containing bioactive molecules . The incorporation of fluorine is a established strategy in drug design, as it can significantly influence a molecule's physicochemical properties, metabolic stability, and its ability to permeate biological membranes, potentially leading to improved pharmacokinetic profiles for candidate drugs . In research settings, fluorinated imines like this compound serve as key precursors for the development of novel compounds with potential pharmacological activities. They are particularly valuable as building blocks in the design of antibacterial and antifungal agents, where the imine (azomethine) group is often a critical pharmacophore . Furthermore, such imines can be synthesized and utilized through modern, solvent-free mechanochemical methods, aligning with principles of green and sustainable chemistry . This product is intended for research purposes by qualified professionals in a controlled laboratory setting. It is classified as a Dangerous Good for transport. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

CAS No.

51678-96-7

Molecular Formula

C9H10FN

Molecular Weight

151.18 g/mol

IUPAC Name

N-(4-fluorophenyl)propan-2-imine

InChI

InChI=1S/C9H10FN/c1-7(2)11-9-5-3-8(10)4-6-9/h3-6H,1-2H3

InChI Key

LBMUQXVGROIZCJ-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=C(C=C1)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Fluorophenyl)propan-2-imine can be synthesized through the condensation reaction between a primary amine and a carbonyl compound. Specifically, the reaction involves the addition of 4-fluoroaniline to acetone, followed by the removal of water to form the imine. Acid catalysts are often used to speed up the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)propan-2-imine undergoes several types of chemical reactions, including:

    Oxidation: The imine can be oxidized to form the corresponding oxime or nitrile.

    Reduction: Reduction of the imine can yield the corresponding amine.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-Fluorophenyl)propan-2-imine has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)propan-2-imine involves its interaction with nucleophiles due to the electrophilic nature of the imine carbon. The fluorine atom on the phenyl ring can influence the electronic distribution, making the compound more reactive towards certain nucleophiles. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Aromatic Derivatives

Evidence from halogen-substituted maleimide derivatives (e.g., N-(4-fluorophenyl)maleimide) demonstrates that the size of the halogen atom (F, Cl, Br, I) has minimal impact on inhibitory potency toward monoacylglycerol lipase (MGL). For instance:

  • N-(4-fluorophenyl)maleimide (19) : IC₅₀ = 5.18 µM
  • N-(4-iodophenyl)maleimide (28) : IC₅₀ = 4.34 µM

This suggests that electronic effects (e.g., fluorine’s electronegativity) may dominate over steric factors in determining activity .

Fluorophenyl-Containing Amines and Amides

  • 2-(4-Fluorophenyl)propan-2-amine hydrochloride : A structurally related amine with a molecular weight of 189.66 g/mol and a 4-fluorophenyl group. Unlike imines, amines are more basic and may exhibit different pharmacokinetic profiles .
  • N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide : An ibuprofen derivative with a chlorophenyl group. The amide linkage here enhances stability compared to imines, which are prone to hydrolysis .

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Biological Activity (IC₅₀/Binding Affinity) Source
N-(4-Fluorophenyl)propan-2-imine C₉H₉FN 149.18 (calculated) 4-Fluorophenyl, imine Not reported -
N-(4-Fluorophenyl)maleimide (19) C₁₀H₆FNO₂ 191.16 4-Fluorophenyl IC₅₀ = 5.18 µM (MGL inhibition)
2-(4-Fluorophenyl)propan-2-amine hydrochloride C₉H₁₃ClFN 189.66 4-Fluorophenyl, amine Not reported
N-[(4-fluorophenyl)methyl]tetrazolo[1,5-b]pyridazin-6-amine C₁₂H₁₀FN₇ 287.25 4-Fluorophenyl Predicted low toxicity, chemoprotectant

Table 2: Comparative Inhibitory Potency of Halogen-Substituted Maleimides

Compound Halogen IC₅₀ (µM)
N-(4-Fluorophenyl)maleimide (19) F 5.18
N-(4-Chlorophenyl)maleimide (22) Cl 7.24
N-(4-Bromophenyl)maleimide (25) Br 4.37
N-(4-Iodophenyl)maleimide (28) I 4.34

Source: Adapted from

Research Findings and Implications

  • Structural Flexibility : Imines, compared to amines or amides, offer reversible reactivity, which may be advantageous in prodrug design or dynamic combinatorial chemistry.
  • Toxicity Profiles : Fluorophenyl-containing compounds are often associated with favorable toxicity predictions, making them promising candidates for drug development .

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